Ethyl 4-(diethylamino)-7-fluoroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-(diethylamino)-7-fluoroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(diethylamino)-7-fluoroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the fluoro group: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Diethylamino group addition: The diethylamino group can be introduced through nucleophilic substitution reactions using diethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(diethylamino)-7-fluoroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylamine for nucleophilic substitution; Selectfluor for electrophilic fluorination.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Ethyl 4-(diethylamino)-7-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 4-(diethylamino)-7-fluoroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Amodiaquine: Another antimalarial agent with a similar quinoline core.
Quinoline N-oxide: A derivative with different oxidation states.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group and the fluoro substituent can significantly influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H19FN2O2 |
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Molecular Weight |
290.33 g/mol |
IUPAC Name |
ethyl 4-(diethylamino)-7-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C16H19FN2O2/c1-4-19(5-2)15-12-8-7-11(17)9-14(12)18-10-13(15)16(20)21-6-3/h7-10H,4-6H2,1-3H3 |
InChI Key |
RNRPLHRDKMIJDO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C2C=CC(=CC2=NC=C1C(=O)OCC)F |
Origin of Product |
United States |
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